molecular formula C6H14S B158305 Amyl methyl sulfide CAS No. 1741-83-9

Amyl methyl sulfide

Cat. No. B158305
CAS RN: 1741-83-9
M. Wt: 118.24 g/mol
InChI Key: FOJGPFUFFHWGFQ-UHFFFAOYSA-N
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Description

Amyl methyl sulfide is an aliphatic sulfide . It is a natural product found in Brassica napus . It has a sulfurous type odor .


Molecular Structure Analysis

The molecular formula of Amyl methyl sulfide is C6H14S . Its molecular weight is 118.24 g/mol . The InChIKey, a unique identifier for chemical substances, for Amyl methyl sulfide is FOJGPFUFFHWGFQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving Amyl methyl sulfide are not detailed in the available resources, sulfides are known to participate in various chemical reactions. For instance, sulfides can undergo selective sulfidation, a process that involves the reaction of a metal compound with a sulfide to form a new compound .


Physical And Chemical Properties Analysis

Amyl methyl sulfide is a liquid at 20 degrees Celsius . It has a molecular weight of 118.24 g/mol . The compound has a computed XLogP3-AA value of 2.7, which is a measure of its lipophilicity . It has no hydrogen bond donor count and has one hydrogen bond acceptor count . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of Amyl methyl sulfide are both 118.08162162 g/mol .

Scientific Research Applications

Amyl methyl sulfide is a chemical compound with the linear formula C6H14S . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

One potential area of application for Amyl methyl sulfide and similar compounds is in the field of nanotechnology. Metal sulfide nanomaterials, for example, have attracted great attention because of their excellent properties and promising applications in electronic, optical, and optoelectronic devices . These materials can be synthesized through various methods, including the general solution route and thermal evaporation under controlled conditions . They have been used in energy conversion and storage applications, such as lithium-ion batteries, solar cells, fuel cells, and piezoelectric nanogenerators .

  • Nanotechnology

    • Amyl methyl sulfide and similar compounds could be used in the field of nanotechnology . Metal sulfide nanomaterials have attracted attention due to their excellent properties and promising applications in electronic, optical, and optoelectronic devices .
    • These materials can be synthesized through various methods, including the general solution route and thermal evaporation under controlled conditions . They have been used in energy conversion and storage applications, such as lithium-ion batteries, solar cells, fuel cells, and piezoelectric nanogenerators .
  • Synthesis of Sulfones and Sulfoxides

    • Amyl methyl sulfide could be used in the synthesis of sulfones and sulfoxides . A metal-free aerobic oxidation of aryl sulfides to sulfoxides and sulfones has been developed in the presence of aliphatic aldehydes with excellent selectivity and yields .
    • The reaction proceeded under mild conditions with the catalysis of N-hydroxyphthalimide (NHPI) . Control experiments indicated that the reaction underwent a free radical pathway with the acylperoxyl radicals generated from aldehydes in situ as the key intermediates .
  • Early Discovery Research

    • Sigma-Aldrich provides Amyl methyl sulfide to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it could have various applications in early-stage scientific research, although specific applications are not listed .

Safety And Hazards

Amyl methyl sulfide is flammable and poses a risk of ignition . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors . Contact with skin and eyes should be avoided . Formation of dust and aerosols should also be avoided .

properties

IUPAC Name

1-methylsulfanylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S/c1-3-4-5-6-7-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJGPFUFFHWGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169762
Record name Pentane, 1-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amyl methyl sulfide

CAS RN

1741-83-9
Record name Pentane, 1-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001741839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiaheptane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164935
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentane, 1-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amyl Methyl Sulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
CY Wu, CY Wang, GJ Sun, YQ Li, Y Liang… - Industrial Crops and …, 2023 - Elsevier
The aim of this study was to compare the antibacterial properties of allyl methyl disulfide and dimethyl trisulfide with the chemical compositions of Allium tenuissimum flower essential oil …
Number of citations: 0 www.sciencedirect.com
MI Skvortsova, KS Fedyaev, VA Palyulin… - Doklady …, 2001 - academia.edu
(1) The range [y1, y2] of feasible values of the considered property and the number of vertices n of desired molecular graphs are specified. Next, n is expanded into the sum n= n1+ n2+ …
Number of citations: 17 www.academia.edu
DJ Pasto - Journal of the American Chemical Society, 1962 - ACS Publications
Sir: It has been observed that on generation of di-borane in the presence of a mercaptan in an ether solvent, an alkyl transfer occurs from the solvent molecule to sulfur giving sulfides …
Number of citations: 21 pubs.acs.org
H Takayanagi, O Hatano, K Fujimura… - Analytical …, 1985 - ACS Publications
The technique pf ligand-exchange chromatography has been found to be satisfactorily applicable to the separation of dialkyl sulfides. Copper (II) 2-amlno-1-cyclopentene-1-…
Number of citations: 33 pubs.acs.org
F Challenger - Chemical Reviews, 1945 - ACS Publications
As long ago as 1815, more or less severe cases of arsenical poisoning occurred in Germany and were ascribed to the use of domestic wall-papers the pigments on which were shown …
Number of citations: 888 pubs.acs.org
DJ Pasto, CC Cumbo… - Journal of the American …, 1966 - ACS Publications
The reaction of thiophenol with borane in tetrahydrofuran produces monomeric phenylthioborane. The structure of phenylthioborane was deduced from infrared and boron-11 magnetic …
Number of citations: 31 pubs.acs.org
HK Livingston - Industrial & Engineering Chemistry, 1949 - ACS Publications
888 INDUSTRIAL AND ENGINEERING CHEMISTRY Vol. 41, No. 5 is highest; it is less variable in its action over the whole range of hydrocarbon types encountered in gasolines; its …
Number of citations: 14 pubs.acs.org
D Kepchia, B Sherman, R Haddad, CW Luetje - Plos one, 2017 - journals.plos.org
… MOR256-17 can be activated by simple linear compounds such as 2-heptanone and amyl methyl sulfide, but also responds to complex cyclic structures such as piperonal and 2,4,6-…
Number of citations: 9 journals.plos.org
S Moulay - Phosphorus, Sulfur, and Silicon and the Related …, 2021 - Taylor & Francis
… After 18–21 h at 25 C, the launched reactions afforded the products (35A′) n-amyl methyl sulfide, benzyl methyl sulfide, and thioanisole in 56, 76, and 89% yields, respectively. A lower …
Number of citations: 3 www.tandfonline.com
SM Lee, D Kim, YS Kim - Molecules, 2022 - mdpi.com
… Some sulfur compounds, such as 1-methylsulfanylpentane (amyl methyl sulfide) and 1-propan-2-ylsulfanylbutane (butyl isopropyl sulfide), were identified only in the samples added …
Number of citations: 3 www.mdpi.com

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